Asialo Ganglioside GM1

Description

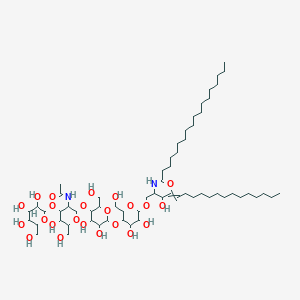

Structure

2D Structure

Properties

IUPAC Name |

N-[1-[5-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGMVLNORPMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H114N2O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Metabolism, and Regulatory Mechanisms of Asialo Ganglioside Gm1

Biosynthetic Pathways and Precursors

The formation of Asialo Ganglioside GM1 can occur through multiple routes, highlighting its integration within the broader network of ganglioside metabolism.

The most direct pathway for the synthesis of this compound involves the enzymatic removal of a sialic acid residue from its parent compound, Ganglioside GM1. medkoo.combertin-bioreagent.comcaymanchem.com This reaction is catalyzed by a neuraminidase, also known as a sialidase. medkoo.combertin-bioreagent.comcaymanchem.com This cleavage of the terminal sialic acid transforms GM1 into Asialo-GM1 (GA1). mdpi.com This process has been observed in various cellular contexts and is a key metabolic step. medkoo.combertin-bioreagent.comcaymanchem.com For instance, research on mouse models of GM1 gangliosidosis has shown that the sialidase NEU3 can convert GM1 ganglioside to GA1 glycolipid. nih.govsynthego.com

This compound belongs to the asialo-series, or 0-series, of gangliosides. mdpi.comoup.com The biosynthesis of these gangliosides is part of the larger, stepwise pathway for all gangliosides, which begins with glucosylceramide. mdpi.comnih.gov This pathway involves the sequential addition of monosaccharides to a growing oligosaccharide chain attached to a ceramide lipid. nih.govresearchgate.net The 0-series gangliosides are synthesized directly from lactosylceramide (B164483) (LacCer). mdpi.comresearchgate.net In some organisms, a unique biosynthetic pathway has been identified where Asialo-GM1 serves as a precursor for the synthesis of other gangliosides, such as GM1b. core.ac.uknih.gov

The general ganglioside biosynthetic pathway can be summarized as follows:

Step 1: Synthesis of simple gangliosides like GM3 from LacCer. nih.gov

Step 2: These simple gangliosides then act as precursors for more complex gangliosides of the a-, b-, and c-series. nih.gov

Step 3: The asialo-series, including this compound, are also synthesized from LacCer through the action of a series of glycosyltransferases. nih.govscispace.com

The synthesis of asialo-series gangliosides is dependent on the activity of specific glycosyltransferases. nih.gov One key enzyme is β1,4-N-acetylgalactosaminyltransferase 1 (B4GALNT1), which catalyzes the transfer of N-acetylgalactosamine (GalNAc) to LacCer, initiating the synthesis of 0-series gangliosides. frontiersin.org The elongation of the precursor is then carried out by the sequential action of other enzymes, including galactosyltransferases. researchgate.net For instance, UDP-Gal:GA2/GM2/GD2 galactosyltransferase (GM1 synthase) is involved in the synthesis of GA1. researchgate.net The expression and activity of these glycosyltransferases are critical in determining the cellular levels of this compound. frontiersin.org

Asialo Gangliosides (0-series gangliosides) within the General Ganglioside Biosynthesis Pathways

Degradation Pathways and Associated Enzymes

The breakdown of this compound is as crucial as its synthesis for maintaining cellular balance. This degradation primarily occurs in the lysosomes and involves a series of specific enzymes.

The catabolism of gangliosides, including this compound, is a stepwise process that takes place in the lysosomes. researchgate.netfrontiersin.orgoup.com This process requires the action of lysosomal exoglycosidases. researchgate.netfrontiersin.org In cellular models, it has been shown that the degradation of GM1 ganglioside is impaired in the absence of the lysosomal enzyme β-galactosidase, leading to the accumulation of both GM1 and its asialo derivative, GA1. nih.govplos.org This accumulation occurs primarily within the lysosomes of neuronal tissues. nih.gov The degradation pathway in some organisms, like the bacterium Paenibacillus sp. strain TS12, follows the sequence: GM1a → asialo GM1 → asialo GM2 → lactosylceramide → glucosylceramide. asm.org

Studies on Neuro2a cells have shown that exogenous GM1 is degraded through pathways that can involve the formation of asialo-GM1. nih.gov This metabolic processing is dependent on endocytosis and lysosomal activity. nih.gov In some cases, alterations in ganglioside degradation have been observed. For example, CFTR-deficient cells show a potential increase in ganglioside catabolism. physiology.org

Sialidases, or neuraminidases, are key enzymes in the catabolism of gangliosides as they catalyze the initial step of removing sialic acid residues. researchgate.net There are four main types of mammalian sialidases (NEU1, NEU2, NEU3, and NEU4), each with different subcellular locations and substrate specificities. oup.com NEU1 is the primary sialidase in endosomes and lysosomes for hydrolyzing polysialo-gangliosides to generate GM1. mdpi.com

While the primary catabolic pathway for GM1 in humans involves its conversion to GM2 by β-galactosidase, an alternative pathway exists in mice where a sialidase can remove sialic acid from GM1 to form GA1. mdpi.comportlandpress.com This GA1 is then further broken down by lysosomal hexosaminidases and β-galactosidases. mdpi.com The mouse membrane-bound sialidase has been shown to convert GM1 into its asialo-derivative in the presence of the GM2 activator protein. portlandpress.com Other exoglycosidases, such as β-galactosidase and β-hexosaminidase, are also essential for the stepwise degradation of the oligosaccharide chain of asialo-gangliosides. asm.orgmdpi.com

Endocytosis-Dependent Processing of Gangliosides

The metabolic processing of gangliosides, including the formation of asialo-GM1, is an endocytosis- and lysosome-dependent process. nih.gov Studies using cultured Neuro2a cells have shown that exogenously administered ganglioside GM1 is internalized by the cell and undergoes degradation within the endosomal/lysosomal system. nih.govnih.gov This process is sensitive to low temperatures and inhibitors like chloroquine, which confirms its reliance on endocytic pathways. nih.gov

Inside the cell, GM1 can be metabolized through several pathways. One minor pathway involves the direct removal of the sialic acid residue from GM1 to form asialo-GM1. nih.gov This conversion is catalyzed by a sialidase, likely of a lysosomal nature. nih.gov The resulting asialo-GM1 can be further degraded to asialo-GM2 and subsequently to lactosylceramide and sphingosine. nih.gov The primary degradation pathway for GM1 in these cells, however, proceeds first through conversion to GM2, then to asialo-GM2, and further down the catabolic chain. nih.gov This endosomal/lysosomal processing is crucial for the recycling and turnover of gangliosides. nih.govbeilstein-journals.org

Regulation of this compound Expression

The expression of asialo-GM1 on the cell surface is a dynamically regulated process, influenced by cell type, activation state, and the surrounding microenvironment.

Asialo-GM1 is expressed on a variety of immune cells, including natural killer (NK) cells, basophils, monocytes/macrophages, and a subset of T cells. sonybiotechnology.combiolegend.com Its expression is particularly notable on mature NK cells, distinguishing them from their precursors. frontiersin.org In murine models, mature NK cells express asialo-GM1, while very early thymocytes also show expression, which then decreases as they mature. sonybiotechnology.combiolegend.comfrontiersin.org Mouse abdominal macrophages have been shown to specifically express asialo-GM1 after a few days in culture, though this expression wanes over time. frontiersin.org Furthermore, murine basophils are characterized by a high level of asialo-GM1 expression. frontiersin.org

The regulation of asialo-GM1 expression differs between immune cell types. For instance, during a respiratory syncytial virus (RSV) infection in mice, NK cells increase their surface expression of asialo-GM1, while their already high levels of GM1 remain unchanged. nih.govnih.gov In contrast, activated CD8+ T cells in the same infection model show a coordinated upregulation of both asialo-GM1 and GM1. nih.govnih.gov This differential regulation highlights the specific roles these molecules play in different lymphocyte populations during an immune response.

The expression of asialo-GM1 can be induced on lymphocytes that are typically negative for this marker through mitogenic stimulation. nih.gov This suggests that asialo-GM1 expression is not a static characteristic but is linked to cellular activation processes. nih.gov Studies have demonstrated that stimulating lymphocytes with mitogens under activating conditions leads to the appearance of asialo-GM1 on their surface. nih.gov This induction has also been observed in certain tumor cell lines upon activation. nih.gov For example, stimulation of CD4+ T cells and memory T cells with phytohaemagglutinin in vitro leads to a dramatic increase in GM1 expression, which is often co-expressed with asialo-GM1. researchgate.net

The expression of asialo-GM1 is closely associated with cellular activation and the preparation for effector functions. nih.gov Lymphocyte populations that are positive for asialo-GM1 exhibit characteristics of activated cells, such as a larger mean cell size and higher total cellular protein and RNA content compared to their asialo-GM1-negative counterparts. nih.gov These features are indicative of the transition from a resting state (G0) to an activated state (G1). nih.gov Therefore, the appearance of asialo-GM1 on the cell surface appears to be an event that occurs as a prelude to or during the activation of a cell's effector capabilities. nih.gov In the context of viral infections, asialo-GM1 is co-expressed with GM1 on IFN-γ-producing NK and CD8+ T cells, which are key effector cells in the anti-viral response. nih.govnih.gov

Viral infections can significantly alter the expression of asialo-GM1 on immune cells. In a mouse model of respiratory syncytial virus (RSV) infection, the percentage of asialo-GM1-positive NK cells and CD8+ T cells in the lungs increases. medkoo.comcaymanchem.comcaymanchem.com As mentioned earlier, this upregulation is differential: NK cells increase asialo-GM1 expression without a change in GM1 levels, while activated CD8+ T cells upregulate both asialo-GM1 and GM1. nih.govnih.gov These asialo-GM1-expressing cells are critical for controlling the viral infection, as their depletion leads to increased viral load and delayed clearance. medkoo.comcaymanchem.comcaymanchem.com The expression of asialo-GM1 is also noted on T cells infected with other viruses. fujifilm.combiocompare.com These findings underscore the importance of asialo-GM1 as a marker for activated lymphocytes and a key player in the immune response to viral pathogens.

Cellular and Subcellular Localization of Asialo Ganglioside Gm1

Distribution within Cellular Membranes

Asialo-ganglioside GM1 is primarily located in the outer leaflet of the plasma membrane of eukaryotic cells. fishersci.commdpi.comnovusbio.com It is an integral component of the cell surface, where it participates in various cellular processes.

A significant body of research indicates that Asialo-ganglioside GM1 is a key component of specialized membrane microdomains known as lipid rafts. medkoo.comebiohippo.comfishersci.combertin-bioreagent.com These rafts are dynamic, detergent-resistant portions of the plasma membrane enriched in cholesterol and sphingolipids. mdpi.com The localization of Asialo-ganglioside GM1 within these rafts is crucial for its role in signal transduction and cell-to-cell interactions. fishersci.com Studies have shown that upon viral infection, such as with Respiratory Syncytial Virus (RSV), Asialo-ganglioside GM1 co-localizes with GM1 in lipid raft structures in immune cells like NK cells and CD8+ T cells. nih.govnih.gov This enrichment within lipid rafts facilitates its function as a receptor and its involvement in immune responses. bertin-bioreagent.comtargetmol.com

Tissue and Cell Type Specific Expression Patterns

The expression of Asialo-ganglioside GM1 varies significantly across different tissues and cell types, highlighting its specialized roles in the body.

The highest levels of Asialo-ganglioside GM1 expression are detected in neuronal tissues. sonybiotechnology.combiolegend.combiolegend.com Gangliosides, in general, are abundant in the nervous system, where they play crucial roles in neural development, plasticity, and signal transduction. fishersci.comantibodyresearch.comnih.gov While GM1 is a major ganglioside in the brain, Asialo-ganglioside GM1 is also present and its distribution has been studied in the peripheral nervous system (PNS). nih.govoup.com Immunohistochemical studies using specific antibodies have helped to map its localization within different neuronal structures. oup.com

Asialo-ganglioside GM1 is a well-established surface marker for several populations of immune cells. sonybiotechnology.combiolegend.combiolegend.com

Natural Killer (NK) Cells: Asialo-ganglioside GM1 is prominently expressed on the surface of mature murine NK cells and is often used as a marker for this cell type. frontiersin.orgfujifilm.comaai.orgplos.org Its expression is associated with the lytic function of NK cells. aai.orgfujifilm.com

T Cell Subsets: Expression of Asialo-ganglioside GM1 has been identified on subsets of T cells, particularly activated CD8+ T cells and cytotoxic T lymphocytes. nih.govfujifilm.comnih.gov For instance, during RSV infection in mice, the percentage of Asialo-ganglioside GM1-positive CD8+ T cells in the lungs increases. medkoo.comtargetmol.comcaymanchem.com It has also been noted on very early thymocytes, with expression decreasing as the cells mature. sonybiotechnology.combiolegend.com

Basophils: The entire population of murine basophils constitutively expresses Asialo-ganglioside GM1. frontiersin.orgnih.gov This finding has been significant in immunology research, as antibodies targeting Asialo-ganglioside GM1 for NK cell depletion also affect basophils. nih.gov

Monocytes/Macrophages: Asialo-ganglioside GM1 is expressed on mouse monocytes and macrophages. sonybiotechnology.combiolegend.comfujifilm.com In mouse abdominal macrophages, its expression has been observed to be specific after a few days in culture. frontiersin.org Furthermore, tumor-infiltrating macrophages can express high levels of o-series gangliosides, including Asialo-GM1. oncotarget.com

Eosinophils: While direct and extensive studies on Asialo-ganglioside GM1 expression on eosinophils are limited, research on glycosphingolipid expression in immune cells has noted that ganglioside GM1 is present on the surface of eosinophils. frontiersin.org

| Immune Cell Type | Asialo-Ganglioside GM1 Expression Status | Key Research Findings |

|---|---|---|

| Natural Killer (NK) Cells | Prominently Expressed | Used as a surface marker for mature murine NK cells. frontiersin.orgplos.org |

| CD8+ T Cells / Cytotoxic T Lymphocytes | Expressed, especially upon activation | Expression increases during viral infections like RSV. medkoo.comnih.govnih.gov |

| Basophils | Constitutively Expressed | The entire population of murine basophils expresses ASGM1. frontiersin.orgnih.gov |

| Monocytes / Macrophages | Expressed | Found on mouse monocytes and specific expression on cultured macrophages. sonybiotechnology.comfrontiersin.orgfujifilm.com |

| Eosinophils | Expression of related gangliosides noted | Ganglioside GM1 has been detected on eosinophils. frontiersin.org |

The expression of Asialo-ganglioside GM1 is not limited to normal tissues and has been identified in various tumor cell lines. Research has shown that certain cancer cell lines, such as those from human ovarian, breast, and colonic cancers, express Asialo-GM1 on their cell membranes. researchgate.net Interestingly, the expression of Asialo-ganglioside GM1 can be induced in some aGM1-negative tumor lines, such as EL-4/F and P388D1/B1, upon activation. nih.gov This induced expression is associated with cell activation events. nih.gov The presence of specific gangliosides, including Asialo-GM1, on tumor cells is an area of active investigation for its potential role in tumor progression and as a therapeutic target. mdpi.comlabmark.czoup.com For example, some small cell lung carcinoma cell lines have been reported to express ganglioside GM1. plos.org

| Tumor Cell Line / Type | Asialo-Ganglioside GM1 Expression Status | Reference |

|---|---|---|

| Human Ovarian Cancer (HeLa) | Expressed | researchgate.net |

| Human Breast Cancer (MCF7, BT474) | Expressed | researchgate.net |

| Human Colonic Cancer (Caco2) | Expressed | researchgate.net |

| EL-4/F (Murine T-lymphoma) | Inducible upon activation | nih.gov |

| P388D1/B1 (Murine Macrophage-like) | Inducible upon activation | nih.gov |

Molecular and Cellular Functions of Asialo Ganglioside Gm1

Role in Intercellular Communication

Asialo ganglioside GM1, as a component of the cell membrane, is positioned to participate in the complex processes of intercellular communication. nih.govbiorxiv.orgresearchgate.net Gangliosides, in general, are known to be involved in mediating cell-to-cell recognition and communication. oup.comnih.govresearchgate.net They can influence these processes by altering membrane structure and modulating membrane receptors and second messenger systems. oup.com While much of the research has focused on its sialylated counterpart, GM1, the strategic location of GA1 in the plasma membrane suggests its involvement in transmitting signals between cells. nih.govoup.comnih.gov For instance, gangliosides are integral to the function of extracellular vesicles (EVs), which are key mediators of intercellular communication. biorxiv.orgresearchgate.net Interestingly, while complex gangliosides like GM1 promote EV secretion, asialo-GM1 (GA1) has been shown to be a potent inhibitor of this process. biorxiv.org This suggests a regulatory role for GA1 in this form of cell-to-cell signaling. biorxiv.org

Contribution to Cellular Recognition Processes

The location of gangliosides on the outer leaflet of the cell membrane makes them ideal for mediating cellular recognition. oup.comnih.govresearchgate.net These molecules play a role in cell-cell recognition and adhesion, which are fundamental for tissue formation and immune responses. nih.govresearchgate.netmedlabsgroup.com Asialo-GM1 is expressed on the surface of various immune cells, including natural killer (NK) cells, basophils, monocytes/macrophages, and T cells, suggesting its role in immune cell recognition and function. frontiersin.orgbiolegend.com The expression of GA1 on these cells points to its involvement in the intricate processes by which cells identify and interact with each other. frontiersin.org

Interactions with Pathogens and Associated Molecules

This compound serves as a crucial interaction point for various pathogens and their components, playing a dual role in both facilitating infection and initiating host defense mechanisms.

Research has identified this compound as a glycolipid receptor for the flagellin (B1172586) of Pseudomonas aeruginosa. medkoo.combertin-bioreagent.comtargetmol.comasm.org This interaction is significant, particularly in the context of respiratory infections where GA1 is found on regenerating epithelial cells. medkoo.com The binding of P. aeruginosa flagellin to GA1 can promote bacterial adherence to host cells. medkoo.com It has also been noted that the flagellin from Shiga-toxigenic Escherichia coli (STEC) may also utilize asialo-GM1 for invasion of colonic epithelial cells. asm.org

While the primary receptor for cholera toxin (CT) and the heat-labile enterotoxin (LT) from E. coli is the ganglioside GM1, the role of the asialo form, GA1, has also been investigated. plos.orgmdpi.comresearchgate.netoup.com Studies have shown that the removal of the sialic acid moiety from GM1 to form asialo-GM1 results in a loss of inhibition of toxin binding, indicating that the sialic acid is crucial for the high-affinity interaction with these toxins. nih.gov Therefore, asialo-GM1 itself is not considered a primary binding site for cholera toxin and E. coli heat-labile enterotoxin. nih.govnih.govfrontiersin.org

The binding of ligands, such as P. aeruginosa flagellin, to this compound can trigger a cascade of defensive responses within the host cell. medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.com This stimulation leads to the release of extracellular ATP, an important signaling molecule in the immune response. medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.comnih.gov Following this, there is a mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.comnih.gov The activation of the ERK1/2 pathway is a central component of many cellular processes, including proliferation, differentiation, and survival, and its activation in this context is part of the innate immune response to bacterial components. nih.govnih.govresearchgate.net This signaling cascade demonstrates that asialo-GM1 is not just a passive attachment site for pathogens but an active participant in initiating host defense. nih.gov

| Ligand | Cellular Response | Signaling Pathway Component | Reference |

|---|---|---|---|

| P. aeruginosa flagellin | Extracellular ATP Release | - | medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.com |

| P. aeruginosa flagellin | Calcium Mobilization | - | medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.com |

| P. aeruginosa flagellin | ERK1/2 Phosphorylation | MAPK Pathway | medkoo.combertin-bioreagent.comtargetmol.comcaymanchem.comnih.gov |

Site of Binding for Bacterial Toxins (e.g., Cholera Toxin, E. coli heat-labile enterotoxin)

Influence on Cell Differentiation Processes

Gangliosides, including asialo-GM1, are known to be involved in the regulation of cell differentiation. oup.comresearchgate.netunimi.it The expression of specific gangliosides often changes as cells differentiate, indicating their role in this fundamental biological process. frontiersin.orgspandidos-publications.com For example, the expression of asialo-GM1 is highest on very early thymocytes and decreases as these T cells mature. biolegend.com In murine models, asialo-GM1 is the most abundant neutral glycosphingolipid in mature T cells compared to their precursors, thymocytes. frontiersin.org Similarly, the expression of asialo-GM1 has been observed to change during the differentiation of macrophages. frontiersin.org While the precise mechanisms are still under investigation, these patterns of expression strongly suggest that asialo-GM1 plays a role in the complex series of events that guide a cell from an undifferentiated state to a specialized one. frontiersin.orgspandidos-publications.com

| Cell Type | Role/Observation | Reference |

|---|---|---|

| Thymocytes/T cells | Expression decreases as thymocytes mature into T cells. biolegend.com Asialo-GM1 is the most abundant neutral GSL in mature T cells. frontiersin.org | frontiersin.orgbiolegend.com |

| Macrophages | Asialo-GM1 is specifically expressed after a 3-day culture of mouse abdominal macrophages but declines with prolonged culture. frontiersin.org | frontiersin.org |

| Eosinophils | Ganglioside GM1 expression is upregulated during differentiation from the promyelocyte to the eosinophil stage. frontiersin.org | frontiersin.org |

Modulation of Intracellular Signaling Pathways

While gangliosides are known to be important modulators of cell signaling, often by interacting with receptor tyrosine kinases, the role of Asialo-GM1 is distinct from its sialylated form, GM1. nih.govunimi.itnih.gov

TrkA Receptor Signaling : The GM1 ganglioside is well-known to promote neurite formation by activating the Tropomyosin receptor kinase A (TrkA)-MAPK pathway. nih.govunimi.itresearchgate.net Studies have shown that the oligosaccharide portion of GM1 is responsible for this effect through a direct interaction with the TrkA receptor. nih.govunimi.it However, Asialo-GM1 is reported to be ineffective in promoting this neurite elongation, indicating that the sialic acid is essential for the functional interaction with TrkA and the subsequent activation of its downstream signaling cascade. nih.govresearchgate.net

Fibroblast and Epidermal Growth Factor Receptor Signaling : Exogenously added Asialo-GM1, along with other gangliosides, has been shown to modify cellular responses to Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) in retinal glial cells. nih.gov These modifications include changes in mitogenesis, cell migration, and the tyrosine phosphorylation of the EGF and FGF receptors and their substrates. nih.gov However, in other contexts, Asialo-GM1 was found to be ineffective in modulating FGF-2-mediated cell proliferation, unlike sialylated gangliosides which were inhibitory. molbiolcell.orgmolbiolcell.org Furthermore, while GM1 can act as a functional coreceptor for FGF-2, restoring proliferative response in deficient cells, Asialo-GM1 was ineffective in this role. pnas.orgpnas.org

Toll-Like Receptor (TLR) Signaling : In the context of inflammatory signaling in brain glia, gangliosides can trigger responses via Toll-like receptor 4 (TLR4). This effect is dependent on the sialic acid residue; gangliosides like GM1 and GT1b modulate TLR4 expression, whereas Asialo-GM1 does not. nih.gov This suggests that Asialo-GM1 does not participate in this specific inflammatory signaling pathway.

Immunological Roles of Asialo Ganglioside Gm1

Functional Involvement in Natural Killer (NK) Cells

Asialo GM1 is prominently expressed on the surface of Natural Killer (NK) cells and is widely utilized as a characteristic cell surface marker for this lymphocyte population. aai.orglabmark.cz Its presence is directly linked to the functional capacity of these cells.

Expression on Mature NK Cells

Asialo GM1 is a well-established surface marker for mature murine Natural Killer (NK) cells. aai.orgnih.gov While it is also found on other hematopoietic cells like basophils, monocytes/macrophages, and certain T cell subsets, its high level of expression on NK cells has made it a key target for identifying and studying this cell lineage. biolegend.comsonybiotechnology.com Studies have shown that lymphocytes with high levels of Asialo GM1 also exhibit high levels of Lymphocyte Function-Associated Antigen-1 (LFA-1), another molecule crucial for NK cell-mediated cytotoxicity. nih.gov Flow cytometry analysis has confirmed that a significant percentage of normal nonadherent splenic lymphocytes express Asialo GM1. aai.org In contrast to mature NK cells, NK cell precursors show a lack of Asialo GM1 expression. researchgate.net The expression of Asialo GM1 is not limited to mice, as it has also been observed on rat NK cells. fujifilm.comfujifilm.com

Modulation of NK Cell Activity via Anti-Asialo GM1 Antibodies

The functional importance of Asialo GM1 on NK cells is underscored by the profound effects of antibodies targeting this molecule. Administration of anti-Asialo GM1 antibodies, either in vitro or in vivo, has been shown to eliminate or significantly reduce NK cell activity. nih.govfujifilm.comfujifilm.com This depletion of NK cell function is a common strategy used in immunological research to investigate the roles of NK cells in various physiological and pathological processes, such as tumor rejection and viral infections. nih.govpnas.org Treatment of spleen cells with anti-Asialo GM1 serum and complement abolishes NK cytolytic activity. aai.orgaai.org It is important to note, however, that anti-Asialo GM1 antibodies can also affect other immune cells that express this marker, such as basophils, which could have off-target effects in experimental models. plos.orgnih.govresearchgate.net

Roles in T Cell Subsets

Once thought to be exclusive to NK cells, Asialo GM1 is also expressed on certain subsets of T cells, particularly cytotoxic T lymphocytes (CTLs), where it plays a multifaceted role in their function. nih.gov

Expression and Function in Cytotoxic T Lymphocytes (CTL)

Contrary to early findings suggesting its absence on CTLs, flow cytometric analyses have revealed that a significant proportion of alloimmune CTLs do express Asialo GM1 on their surface membrane. nih.govaai.org In fact, the majority of CTL activity has been found to reside within the Asialo GM1-positive cell population. nih.gov Studies using cloned T cells have demonstrated a strong association between the expression of Asialo GM1 and the Lyt-2 (CD8) surface marker, with the majority of Lyt-2+ CTL clones being Asialo GM1-positive. aai.org The expression of Asialo GM1 on CTLs is not transient; it can be detected on CTLs generated in mixed-lymphocyte cultures for at least seven days. capes.gov.brnih.gov Furthermore, Asialo GM1 expression has been linked to T cell activation, as its expression can be induced on previously negative lymphocytes through stimulation. nih.govnih.gov Specifically, IFN-γ-expressing CD8+ T cells in the lungs of mice infected with Respiratory Syncytial Virus (RSV) show high levels of Asialo GM1. nih.gov

The functional significance of Asialo GM1 on CTLs is highlighted by the observation that cytotoxic reactions mediated by Asialo GM1-positive CTL clones can be blocked by anti-Asialo GM1 antibodies. nih.gov This blocking effect is largely dependent on the expression of Asialo GM1 on the effector CTLs rather than the target cells. nih.gov

Function as an Accessory Molecule for T-Cell Receptors in Alloreactive Cytotoxicity

Research suggests that Asialo GM1 on alloreactive CTLs may function as an accessory molecule for the T-cell receptor (TCR) in antigen-specific alloreactive cytotoxicity. nih.gov The cytotoxic activity of Asialo GM1-positive CTL clones is inhibited by anti-Asialo GM1 antibodies, indicating the involvement of this glycolipid in the CTL-target interaction and subsequent lytic reaction. aai.orgnih.gov The blocking of cytotoxicity by anti-Asialo GM1 antibodies is specific, further supporting its role in the lytic mechanism of these CTLs. aai.org

Association with Antigen-Nonspecific Natural Killer (NK)-like or Lymphokine-Activated Killer (LAK)-like Activity in CTL

A distinguishing feature of Asialo GM1-expressing CTLs is their capacity for antigen-nonspecific cytotoxicity, a characteristic typically associated with NK and LAK cells. nih.gov Alloreactive CTLs that are Asialo GM1-positive have been shown to possess LAK activity against tumor targets that are unrelated to the original antigen, whereas Asialo GM1-negative CTLs only display antigen-specific alloreactivity. nih.gov This NK-like or LAK-like activity is directly associated with the expression of Asialo GM1 on the effector CTLs. nih.gov This suggests that the expression of Asialo GM1 on CTLs may be linked to the activation of an NK-like apparatus within these cells, thereby modulating the specificity of their cytotoxic capabilities. nih.gov

Modulation of CTL Cytotoxicity Specificity

Asialo Ganglioside GM1 (AsGM1) has been identified as a molecule that can modulate the specificity of cytotoxic T lymphocyte (CTL) cytotoxicity. nih.gov Studies on alloreactive CTLs have shown that the expression of AsGM1 on the effector CTLs is crucial for their ability to mediate non-specific killing, similar to that of natural killer (NK) cells or lymphokine-activated killer (LAK) cells. nih.gov

Research has demonstrated that alloreactive CTLs positive for AsGM1 (AsGM1+) exhibit LAK activity against tumor targets that are unrelated to the original antigen, whereas AsGM1-negative (AsGM1-) CTLs only show antigen-specific alloreactivity. nih.gov The blocking of cytotoxic reactions with anti-AsGM1 antibodies was found to be dependent on the expression of AsGM1 on the effector cells in a dose-dependent manner, with little effect from AsGM1 expression on target cells. nih.gov These findings suggest that AsGM1 on alloreactive CTLs may act as an accessory molecule for the T-cell receptor in antigen-specific cytotoxicity and may also be linked to the activation of an NK-like killing mechanism in these CTLs. nih.gov This dual function indicates that AsGM1 is not only involved in the cytotoxic reaction itself but also plays a role in modulating the target specificity of CTLs. nih.gov

Expression in Other Immune Cell Populations (Basophils, Macrophages, Monocytes, Eosinophils)

This compound is expressed on a variety of immune cells beyond T cells and NK cells, including basophils, macrophages, monocytes, and eosinophils. frontiersin.orgsonybiotechnology.combiolegend.comantibodies-online.comfujifilm.combiolegend.comdbaitalia.itresearchgate.netfujifilm.com

Basophils: Murine basophils have been described to express a high level of AsGM1. frontiersin.org Anti-asialo GM1 antibodies have been reported to be capable of removing basophils, further indicating its presence on this cell type. fujifilm.com

Macrophages: The expression of AsGM1 on macrophages can be influenced by their activation state. nih.govgrantome.com In mouse abdominal macrophages, AsGM1 is specifically expressed after a 3-day culture, though its expression tends to decrease with prolonged culture. frontiersin.org Tumor-infiltrating macrophages have been found to express significant amounts of o-series gangliosides, including asialo-GM1. oncotarget.com Furthermore, the expression of AsGM1 on macrophages can be induced upon activation. nih.gov Murine macrophages naturally contain AsGM1 as a component of their cell membrane. asm.org

Monocytes: Asialo GM1 is expressed on monocytes. sonybiotechnology.combiolegend.comantibodies-online.comfujifilm.combiolegend.comdbaitalia.itfujifilm.com Studies have shown increased surface expression of GM1 ganglioside on peripheral blood monocytes from patients with AIDS, suggesting a correlation with monocyte activation. psu.edu

Eosinophils: In the intestine of weaned piglets, almost all eosinophils in the sinusoids showed a positive reaction for AsGM1. researchgate.net Depletion of AsGM1-positive immune cells, which can include eosinophils, has been shown to affect tumor formation in certain experimental models. dntb.gov.ua

Table 1: Expression of this compound in Various Immune Cell Populations

| Immune Cell Population | Expression of this compound | References |

| Basophils | High level of expression described in murine basophils. | frontiersin.orgfujifilm.com |

| Macrophages | Expressed, particularly upon activation and in specific contexts like tumor infiltration. | frontiersin.orgnih.govgrantome.comoncotarget.comasm.org |

| Monocytes | Expressed on the cell surface; expression levels can be indicative of activation state. | sonybiotechnology.combiolegend.comantibodies-online.comfujifilm.combiolegend.comdbaitalia.itfujifilm.compsu.edu |

| Eosinophils | Found to be expressed in eosinophils in certain tissues. | researchgate.netdntb.gov.ua |

Modulation of General Immune Responses

This compound is involved in the modulation of broader immune responses. It can act as a receptor for certain bacterial toxins, such as Cholera toxin and E. coli enterotoxin, which can influence the subsequent immune response. oup.comcyrexlabs.com The binding of these toxins to GM1 on immune cells can lead to the cross-linking of the ganglioside, inducing the formation of membrane rafts which are important platforms for signal transduction and cell adhesion. oup.com This interaction can enhance antigen presentation. oup.com

Furthermore, gangliosides, including GM1 and by extension its asialo form, can have immunomodulatory effects. For instance, GM1 ganglioside has been shown to depress anti-Sheep Red Blood Cell (SRBC) hemolytic plaque responses in spleen cell cultures, an effect that could be neutralized by anti-Thy-1.2 antibodies, suggesting an influence on T-lymphocyte activity. nih.gov Asialo-GM1 was found to be as effective an inhibitor of lectin-mediated T-lymphocyte activation as its sialylated parent molecule, GM1, indicating that the specific oligosaccharide structure is key to this inhibitory function. cdnsciencepub.com Gangliosides are also considered to be negative regulators of receptor tyrosine kinase signaling. hilarispublisher.com

Autoantibody Responses Against this compound

The development of autoantibodies against this compound is often speculated to be a result of an immune response to infectious microorganisms, a phenomenon known as molecular mimicry. cyrexlabs.com A significant body of evidence links antecedent infections, particularly with Campylobacter jejuni, to the onset of Guillain-Barré syndrome (GBS), an autoimmune neuropathy characterized by the presence of anti-ganglioside antibodies. oup.comoup.comnih.govmdpi.com

The lipo-oligosaccharides (LOS) on the surface of certain C. jejuni strains share structural similarities with human nerve gangliosides, including GM1 and Asialo GM1. oup.comeur.nljci.orgasm.org It is hypothesized that the immune response mounted against these bacterial structures can lead to the production of cross-reactive antibodies that also target the body's own gangliosides. nih.govnih.gov Studies have shown that monoclonal IgM anti-GM1 and anti-asialo-GM1 antibodies from patients with chronic motor neuropathies can cross-react with LPS from certain C. jejuni strains. nih.gov This suggests that bacterial LPS can provide the antigenic stimulus for the activation of B cells that produce anti-GM1 antibodies. nih.gov Furthermore, normally occurring IgM antibodies against GM1 in healthy individuals are thought to be generated after birth, likely during the immune defense against specific bacterial strains. nih.gov

In experimental settings, this compound demonstrates distinct antigenic properties. Immunization of rabbits with purified AsGM1 complexed to a carrier protein can elicit the production of highly specific IgG antibodies with little cross-reactivity to GM1. aai.org However, IgM antibodies raised against AsGM1 have shown extensive cross-reactivity with GM1 and GD1b. aai.org Conversely, both IgG and IgM antibodies raised against GM1 often cross-react significantly with AsGM1. aai.org

The specificity of anti-GM1 antibodies can vary, with some showing reactivity with AsGM1 and GD1b, consistent with reactivity towards the terminal Gal(β1-3)GalNAc disaccharide common to these molecules. oup.com In experimental models of Lyme disease, immunization of rats with Borrelia burgdorferi or its extracts induced IgM antibodies that cross-reacted with AsGM1 and GM1. nih.govasm.org Reciprocally, immunization with AsGM1 resulted in antibodies that cross-reacted with B. burgdorferi antigens, demonstrating bidirectional cross-reactivity. nih.govasm.org Human monoclonal IgM anti-GM1 antibodies cloned from patients with motor neuropathies have shown varied binding patterns to GM1 and the structurally related AsGM1 and GD1b in immunoassays. oup.com

Table 2: Research Findings on Antigenic Properties of this compound

| Experimental System | Key Findings | References |

| Rabbit Immunization | Immunization with AsGM1 can produce highly specific IgG antibodies. IgM antibodies to AsGM1 show cross-reactivity with GM1 and GD1b. | aai.org |

| Guillain-Barré Syndrome Sera | Patient sera can contain anti-GM1 antibodies that also react with AsGM1 and GD1b, targeting the Gal(β1-3)GalNAc epitope. | oup.comnih.gov |

| Lyme Disease Model (Rats) | Immunization with Borrelia burgdorferi induces IgM antibodies cross-reactive with AsGM1. Immunization with AsGM1 produces antibodies that recognize B. burgdorferi antigens. | nih.govasm.org |

| Human Monoclonal Antibodies | Monoclonal IgM antibodies from neuropathy patients show diverse reactivity with GM1, AsGM1, and GD1b. | oup.com |

Neurobiological Roles of Asialo Ganglioside Gm1

Involvement in Neuronal Plasticity Mechanisms

Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning and memory. Asialo Ganglioside GM1 is recognized for its role in modulating these processes. cyrexlabs.comamazonaws.com Gangliosides, as a class, are pivotal in regulating ion channel function and receptor signaling, which are key to neuronal excitability and synaptic transmission. mdpi.com While much research has focused on its sialylated counterpart, GM1, the asialo-form is also implicated in these dynamic neural events. ntsad.org

The involvement of gangliosides in plasticity is highlighted by their concentration in lipid rafts, which are specialized membrane microdomains. These platforms bring together signaling molecules, facilitating the modulation of synaptic strength. frontiersin.orgnih.gov Research indicates that the broader family of ganglio-series glycolipids, which includes asialo-GM1, contributes to synaptic plasticity in regions like the hippocampus, which is critical for learning and memory. mdpi.com The structural integrity provided by glycosphingolipids in the neuronal membrane is essential for maintaining the proper function of receptors and channels that underpin plastic changes. creative-diagnostics.com

Contribution to Neuronal Repair Processes

This compound is an important factor in the mechanisms of neuronal repair following injury. cyrexlabs.comamazonaws.comantibodyresearch.com The capacity of the nervous system to recover from damage is partly dependent on the molecular environment that supports axonal regeneration and neuronal survival. Exogenously applied gangliosides have been shown to induce neurite growth and have neurotrophic factor-like effects, suggesting a role in regeneration. oup.comoup.com

Studies using mutant mice lacking complex gangliosides have revealed severe impairments in nerve regeneration, underscoring the importance of this class of molecules, including the asialo-series, in repair processes. oup.com The presence of asialo-GM1 on the surface of neurons and its interaction with other membrane components can influence the signaling cascades that lead to neurite sprouting and axonal elongation. creative-diagnostics.comoup.com This function is critical for restoring neural circuits after traumatic injury or in the context of neurodegenerative conditions. cyrexlabs.comwikipedia.org The molecule supports the structural and functional integrity required for the nervous system's innate repair capabilities. biolegend.combiolegend.com

Influence on Neurotrophin Release within Neural Systems

Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. This compound has been shown to influence the release of these critical factors within the brain. cyrexlabs.comantibodyresearch.com Research using PC12 pheochromocytoma cells, a common model for neuronal function, demonstrated that the addition of various gangliosides, including asialo-GM1, leads to a substantial increase in the release of glycoproteins. nih.gov This release is thought to be related to the neurotrophic properties that gangliosides exert on these cells. nih.gov

The mechanism involves the modulation of cell surface events that trigger intracellular signaling pathways. ntsad.org The interaction of asialo-GM1 with the cell membrane can stimulate the cellular machinery responsible for packaging and secreting neurotrophins. cyrexlabs.comnih.gov This function is crucial, as neurotrophins like Nerve Growth Factor (NGF) are vital for regulating neuronal proliferation, growth, and maintenance. nih.gov The ability of asialo-GM1 to promote the release of these supportive molecules highlights its role in maintaining a healthy and responsive neuronal environment. antibodyresearch.com

Role in Cellular Identification in Neuronal Contexts

The complex carbohydrate structures of glycosphingolipids serve as surface markers for cellular recognition and cell-to-cell communication. wikipedia.org this compound participates in this process, facilitating cellular identification within the nervous system. biolegend.comamazonaws.combiolegend.com Its expression on the surface of specific cell types, including neurons and various immune cells, allows it to act as a point of recognition for other cells and extracellular molecules. biolegend.comwikipedia.org

This role is fundamental during neurodevelopment, where precise cell-cell interactions guide neuronal migration, differentiation, and synapse formation. creative-diagnostics.comnih.gov Asialo-GM1, as part of the "glycocalyx" or the carbohydrate layer on the cell surface, contributes to the specific signature of a neuron, allowing for proper circuit assembly. creative-diagnostics.com Furthermore, antibodies that recognize asialo-GM1 are used as tools in research to identify specific cell populations, such as natural killer (NK) cells and a subset of T cells, but its highest expression is found in neuronal tissues. biolegend.com This underscores its significance as a molecular identifier in complex biological systems.

Research Findings on this compound

The following tables provide a summary of the neurobiological roles and research findings related to this compound.

Table 1: Summary of Key Neurobiological Roles

| Neurobiological Role | Function of this compound | References |

|---|---|---|

| Neuronal Plasticity | Modulates ion channels and receptor signaling, contributing to synaptic transmission and excitability. | cyrexlabs.com, amazonaws.com, mdpi.com |

| Neuronal Repair | Supports neurite outgrowth and axonal regeneration following injury. | cyrexlabs.com, antibodyresearch.com, amazonaws.com, oup.com |

| Neurotrophin Release | Stimulates the secretion of neurotrophic factors and glycoproteins from neuronal cells. | cyrexlabs.com, antibodyresearch.com, nih.gov |

Table 2: Selected Research Findings on this compound Interactions

| Interacting Molecule/Process | Observed Effect of this compound | Context/Model System | References |

|---|---|---|---|

| Glycoprotein Secretion | Substantially increases the release of glycoproteins. | PC12 pheochromocytoma cells | nih.gov |

| Amyloid β-protein (Aβ1–40) | Exhibits a lower binding affinity compared to sialylated gangliosides. | Surface Plasmon Resonance Studies | nih.gov |

| Nerve Regeneration | Its absence, along with other complex gangliosides, impairs hypoglossal nerve regeneration. | Mutant mice lacking complex gangliosides | oup.com |

Compound Reference Table

Asialo Ganglioside Gm1 in Disease Models and Mechanistic Research

Contributions to Neuropathic Pathophysiology in Experimental Models

The involvement of asialo-ganglioside GM1 in neuropathic conditions has been explored primarily through its association with autoimmune responses and its presence in neural tissues.

Experimental studies have implicated asialo-ganglioside GM1 in the pathophysiology of motor neuropathies. In animal models, the administration of GA1 has been shown to contribute to the development of neurological autoimmune conditions.

For instance, research on experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, has demonstrated the immunogenic potential of GA1. In one study, Strain 13 guinea pigs immunized with asialo-GM1 (GA1) in conjunction with myelin basic protein developed EAE, characterized by perivascular demyelination in the brain. nih.gov This suggests that GA1 can act as an antigen and contribute to the inflammatory and demyelinating processes seen in certain neuropathies.

Furthermore, mouse models of GM1 gangliosidosis, a lysosomal storage disorder leading to the accumulation of GM1 ganglioside, exhibit significant neuropathology. frontiersin.org These models, while not directly focused on GA1, show that an imbalance in ganglioside composition can lead to severe neurological symptoms, including axonal swelling and myelin loss, which are hallmarks of various motor neuropathies. frontiersin.org The representative gangliosides expressed on T cells of wild-type mice, including GM1 and asialo-GM1, are completely absent in GM2/GD2 synthase knockout mice, which has been used to study the roles of complex gangliosides in EAE. oup.com

| Experimental Model | Key Findings Related to Asialo Ganglioside GM1 | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in Guinea Pigs | Immunization with asialo-GM1 and myelin basic protein induced EAE with perivascular demyelination. | nih.gov |

| GM1 Gangliosidosis Mouse Models | Accumulation of GM1 leads to neuropathological changes such as axonal swelling and myelin loss. | frontiersin.org |

| GM2/GD2 Synthase Knockout Mice (EAE model) | Asialo-GM1 is a representative ganglioside on wild-type mouse T cells, and its absence is studied in the context of neuroinflammation. | oup.com |

A significant body of research points to the role of antibodies against asialo-ganglioside GM1 (anti-GA1) in mediating nerve injury. These autoantibodies are frequently associated with motor neuropathies, including variants of Guillain-Barré syndrome (GBS). grantome.comneurology.org

The pathogenesis is often linked to molecular mimicry, where an infection, for example with Campylobacter jejuni, triggers an immune response that produces antibodies targeting lipopolysaccharides on the bacterium that are structurally similar to gangliosides like GA1. grantome.com These cross-reactive antibodies then bind to GA1 on nerve cell membranes, leading to nerve damage.

Experimental models have been crucial in demonstrating the pathogenic potential of these autoantibodies. Studies have shown that anti-GM1 antibodies can induce complement-mediated injury to motor nerve terminals. nih.govmdpi.com In some models, the pathogenic effects of anti-GM1 antibodies at the neuromuscular junction are enhanced after treatment with sialidase, which would increase the exposure of the asialo-GM1 epitope. amazonaws.com This suggests that the accessibility of GA1 on the nerve membrane is a critical factor in antibody-mediated damage. In a mouse model, it was observed that ganglioside antibodies bind to peripheral nerve nodes of Ranvier and activate the complement cascade. nih.gov

| Research Context | Key Findings on Anti-Asialo GM1 Antibodies | Reference |

| Motor Neuropathy Pathogenesis | Increased titers of anti-asialo-GM1 (GA1) antibodies are implicated in the pathogenesis of motor neuropathy. | grantome.com |

| Guillain-Barré Syndrome (GBS) Models | Anti-GM1 antibodies, which can cross-react with asialo-GM1, are associated with axonal forms of GBS and can induce nerve injury. | neurology.orgoup.com |

| Complement-Mediated Injury Models | Anti-GM1/GD1a antibody complexes can cause complement-mediated damage at motor nerve terminals. | mdpi.com |

| Sialidase Treatment Models | Enzymatic removal of sialic acid, exposing asialo-GM1, enhances motor nerve terminal injury by anti-GM1 antibodies. | amazonaws.com |

Association with Pathophysiological Mechanisms in Animal Models of Motor Neuropathies

Roles in Viral Pathogenesis Models

Asialo-ganglioside GM1 has been identified as a key molecule in the immune response to certain viral infections, particularly in the context of respiratory viruses.

In mouse models of Respiratory Syncytial Virus (RSV) infection, a significant increase in the percentage of asialo-GM1-positive (GA1+) cells, specifically Natural Killer (NK) cells and CD8+ T cells, is observed in the lungs. medkoo.comtargetmol.combertin-bioreagent.comcaymanchem.com This upregulation of GA1 expression on these immune cells suggests their activation and involvement in the response to the virus. nih.gov The glycolipid asialo ganglioside-GM1 (ASGM1) is expressed by T cells during viral infection and by NK cells. nih.govfujifilm.com GM1 and ASGM1 have been found to be coordinately up-regulated on activated CD8+ T cells in mice infected with RSV. nih.gov

The expression of asialo-GM1 on immune cells plays a crucial role in regulating the cytokine environment in the lungs during viral infection. In RSV-infected mice, the depletion of GA1-positive NK and T cells leads to a significant reduction in interferon-gamma (IFN-γ) levels in the lung. medkoo.comtargetmol.combertin-bioreagent.comcaymanchem.com This reduction in IFN-γ is associated with an increased lung viral load and, paradoxically, reduced weight loss, which is a measure of illness severity in these models. medkoo.comtargetmol.comnih.gov These findings indicate that while GA1-positive cells contribute to viral clearance through IFN-γ production, they are also involved in the immunopathology that causes illness. nih.gov In models of influenza virus infection, depletion of NK cells using anti-asialo-GM1 antibodies has been shown to decrease inflammation and protect against lethal infection, further highlighting the dual role of these cells in antiviral immunity and pathology. researchgate.net

| Viral Infection Model | Effect of Asialo GM1-Positive Cells | Cytokine Regulation | Outcome | Reference |

| Respiratory Syncytial Virus (RSV) | Increased GA1+ NK and CD8+ T cells in the lung. | Depletion of GA1+ cells reduces lung IFN-γ levels. | Increased viral load, but reduced illness (weight loss). | medkoo.comtargetmol.comcaymanchem.comnih.gov |

| Influenza Virus | Depletion of GA1+ NK cells reduces inflammation. | Depletion of NK cells protects against lethal infection. | Reduced immunopathology. | researchgate.net |

Studies in Respiratory Syncytial Virus (RSV) Infection Models

Research in Cancer Models

The expression and function of asialo-ganglioside GM1 have also been investigated in the context of cancer, where it appears to play a role in the tumor microenvironment and cell signaling.

Tumor-infiltrating macrophages, which are key components of the tumor microenvironment, have been found to express high levels of o-series gangliosides, including asialo-GM1. oncotarget.com Additionally, many tumor cells shed gangliosides into their surroundings, and these shed molecules can modulate the immune system and promote tumor progression. oncotarget.comchemicalbook.com For example, ganglioside GM1 shed from tumor cells can induce the expression of arginase-1, a marker for M2 macrophages, which are generally considered to be pro-tumoral. oncotarget.com

The expression of asialo-GM1 itself has been linked to cellular activation in certain tumor cell lines. nih.gov For instance, activation of the EL-4/F and P388D1/B1 tumor cell lines resulted in a significant increase in GA1 expression. nih.gov In the context of specific cancers, fucosyl-GM1, a derivative of GM1, has been identified as a characteristic ganglioside in small cell lung carcinoma. nih.gov Furthermore, a study on human glioma cells showed that increasing GM1 expression could inhibit platelet-derived growth factor receptor (PDGFR) signaling. nih.gov In a study of brain cancers, asialo-gangliosides of the GA1 class were identified in hemangioma, highlighting their relevance in the tumor's biological processes. mdpi.com

| Cancer Model/Context | Role of this compound and Related Compounds | Reference |

| Tumor Microenvironment | Tumor-infiltrating macrophages express high levels of asialo-GM1. | oncotarget.com |

| Tumor Cell Shedding | Tumor-shed ganglioside GM1 can induce a pro-angiogenic macrophage phenotype. | oncotarget.com |

| Tumor Cell Activation | Activation of certain tumor cell lines (EL-4/F, P388D1/B1) increases asialo-GM1 expression. | nih.gov |

| Small Cell Lung Carcinoma | Fucosyl-GM1 is a characteristic tumor-associated ganglioside. | nih.gov |

| Human Glioma | Increased GM1 expression can inhibit PDGFR signaling. | nih.gov |

| Hemangioma | Asialo-gangliosides of the GA1 class have been identified. | mdpi.com |

Expression and Cellular Activity in Tumor Cell Lines

The expression of asialo-ganglioside GM1 (aGM1) on the surface of tumor cells is not a static feature but appears to be dynamically regulated and associated with the activation state of the cell. Research has shown that aGM1 expression can be induced in lymphocyte populations that are typically aGM1-negative through stimulation with mitogens. nih.gov This induced expression suggests a link between the presence of aGM1 and cellular activation processes.

Further studies have extended these findings to tumor cell lines. For instance, the activation of the aGM1-negative tumor lines EL-4/F (a T-cell lymphoma line) and P388D1/B1 (a macrophage-like cell line) under conditions that promote the production of interleukin-2 (B1167480) (IL-2) or interleukin-1 (IL-1), respectively, leads to a notable increase in aGM1 expression. nih.gov This correlation between cytokine production and aGM1 expression reinforces the hypothesis that this ganglioside is involved in the prelude to or during the execution of effector functions in these cells. nih.gov The underlying mechanism for this change in cell surface presentation may not be a de novo synthesis of the entire glycolipid but rather a modification of existing sialylated precursors. It is suggested that the activity of neuraminidase, an enzyme that cleaves sialic acid residues, could convert sialylated versions of aGM1 into the serologically detectable aGM1 form. nih.gov

The functional consequences of aGM1 expression on cancer cells have been explored through the use of specific binding agents, such as lectins. SeviL, a lectin that binds to asialo-GM1, has been shown to induce apoptosis in cancer cells that express this ganglioside on their surface. researchgate.net This suggests that the presence of aGM1 can render cancer cells susceptible to certain therapeutic interventions.

In the context of specific cancer types, fucosylated asialo-GM1 (Fuc-GM1) has been identified as a significant tumor-associated antigen, particularly in small cell lung carcinoma (SCLC). nih.gov An increased activity of α1,2-fucosyltransferase, the enzyme responsible for adding a fucose sugar to GM1 and asialo-GM1, has been observed in the liver of rats treated with a carcinogen, leading to the accumulation of fucosylated glycolipids. nih.gov This aberrant expression of Fuc-GM1 in cancer tissues, while being very low in most normal tissues, makes it a promising target for cancer immunotherapy. nih.gov

Table 1: Expression and Cellular Activity of Asialo-GM1 in Tumor Cell Lines

| Cell Line | Cell Type | Stimulus/Condition | Effect on aGM1 Expression | Associated Cellular Activity | Reference |

|---|---|---|---|---|---|

| EL-4/F | T-cell lymphoma | Activating conditions | Increased | Interleukin-2 production | nih.gov |

| P388D1/B1 | Macrophage-like | Activating conditions | Increased | Interleukin-1 production | nih.gov |

| Various Cancer Cells | e.g., Ovarian, Breast, Colon | N/A (endogenous expression) | Present | Susceptibility to apoptosis induced by aGM1-binding lectin (SeviL) | researchgate.net |

| Small Cell Lung Carcinoma (SCLC) | Lung Cancer | N/A (aberrant expression) | Overexpression of Fucosyl-GM1 | Serves as a tumor-associated antigen | nih.gov |

Insights from Lysosomal Degradation Disorder Models

Insights into the metabolic pathway of this compound can be gleaned from studies on lysosomal storage disorders, where the genetic deficiency of specific enzymes leads to the accumulation of their substrates. In GM1-gangliosidosis, a deficiency in the lysosomal enzyme β-galactosidase results in the inability to cleave the terminal galactose from GM1 ganglioside, leading to its massive storage. nih.govmdpi.com

Cultured skin fibroblasts from patients with GM1-gangliosidosis have been instrumental in modeling this metabolic defect. Studies using these cells have demonstrated a significant increase in GM1 ganglioside levels compared to control fibroblasts, where GM3 is the predominant ganglioside. nih.gov The extent of GM1 accumulation in these fibroblasts has been shown to correlate with the clinical severity of the disease. Fibroblasts from patients with the severe infantile form of GM1-gangliosidosis exhibit a marked increase in GM1. In contrast, cells from patients with later-onset forms show a less dramatic, though still abnormal, increase in total gangliosides, with a distinct relative increase in GM1. nih.gov

Further metabolic studies using radiolabeled GM1 fed to fibroblasts from patients with Salla disease, another lysosomal storage disorder characterized by a defect in the sialic acid transporter, have provided additional details. Although the primary defect in Salla disease is not in GM1 degradation, the accumulation of free sialic acid within the lysosomes inhibits the activity of neuraminidase. nih.gov This inhibition leads to a secondary effect on ganglioside metabolism. In these fibroblasts, there is an accumulation of gangliosides GM2 and GM3 and a reduction in the breakdown products that would normally follow the desialosylation step. nih.gov This demonstrates the interconnectedness of ganglioside metabolic pathways and how a defect in one area can have cascading effects on others.

Table 2: Metabolic Fate of GM1 in Cultured Fibroblasts from Lysosomal Disorder Models

| Disorder Model | Deficient Enzyme/Protein | Primary Accumulated Substance | Secondary Accumulated Gangliosides in Fibroblasts | Metabolic Consequence | Reference |

|---|---|---|---|---|---|

| GM1-Gangliosidosis | β-Galactosidase | GM1 Ganglioside | GM1 | Impaired degradation of GM1 and its asialo-derivative GA1 | nih.govmdpi.com |

| Salla Disease | Sialic Acid Transporter | Free Sialic Acid | GM2, GM3 | Inhibition of sialidase, leading to reduced desialosylation and altered ganglioside turnover | nih.gov |

Involvement in Neurodegenerative Processes (Cellular and Molecular Mechanisms)

In the context of Alzheimer's disease, the interaction between gangliosides and the amyloid-beta (Aβ) peptide is a critical area of research. While much focus has been on GM1, its asialo-derivative, GA1, also plays a significant role. Studies have shown that Aβ peptides recognize and bind to several neutral glycosphingolipids, including asialo-GM1. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies have provided detailed insights into this interaction. In a membrane-mimicking environment, asialo-GM1 has been shown to bind specifically to the Aβ(1-40) peptide. nih.govresearchgate.net This interaction is localized to the N-terminal region of the peptide, specifically involving residues His13 to Leu17. semanticscholar.org This binding is significant because it is proposed to influence the conformational state of the Aβ peptide.

The interaction with asialo-GM1 is thought to be protective. The binding event is suggested to prevent the Aβ peptide from undergoing a conformational change from an α-helix or random coil to a β-sheet structure. nih.govresearchgate.net The formation of β-sheets is a critical step in the aggregation of Aβ into the toxic oligomers and fibrils that form the characteristic amyloid plaques in Alzheimer's disease. semanticscholar.org

Building on the specific interaction between asialo-GM1 and the Aβ peptide, in vitro studies have demonstrated a potential role for this ganglioside in preventing amyloid fibrillation. The conformational change of Aβ to a β-sheet-rich structure is a prerequisite for its aggregation into fibrils. By binding to Aβ in a manner that stabilizes a non-β-sheet conformation, asialo-GM1 can effectively inhibit this crucial step in the fibrillation pathway. nih.govresearchgate.nethilarispublisher.com

NMR studies have been pivotal in revealing this mechanism. They indicate that the specific binding of asialo-GM1 to Aβ could prevent the formation of the β-sheet structure that is characteristic of amyloid fibrils. nih.govresearchgate.net This is in contrast to some other gangliosides, like GT1b, which did not show the same ability to bind Aβ and prevent this conformational change under the studied conditions. nih.govresearchgate.nethilarispublisher.com These findings suggest that asialo-GM1, by sequestering Aβ monomers and maintaining them in a non-fibrillogenic state, could play a protective role against the formation of toxic amyloid aggregates. hilarispublisher.com

In the realm of Parkinson's disease, the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) is a central pathological event. Gangliosides are also implicated in this process, with GM1 being a well-established binding partner for α-synuclein. mdpi.comunimi.it However, the binding affinity is not uniform across all gangliosides.

A comparative analysis reveals that while α-synuclein binds with high affinity to GM1, its interaction with asialo-GM1 is significantly weaker. hilarispublisher.commdpi.com This difference in binding strength is also observed for other gangliosides such as GM2 and GM3. mdpi.com The strong interaction between GM1 and α-synuclein is believed to stabilize the protein in an α-helical state, thereby inhibiting its fibrillation and pathological accumulation. nih.gov The weaker binding of asialo-GM1 suggests that the sialic acid moiety of GM1 is crucial for this high-affinity interaction and its subsequent anti-fibrillogenic effect. This differential binding highlights the specificity of ganglioside-protein interactions and underscores the importance of the complete ganglioside structure in modulating the behavior of amyloidogenic proteins. mdpi.complos.org

Table 3: Interaction of Asialo-GM1 with Neurodegenerative Disease-Associated Peptides

| Peptide | Disease Association | Interaction with Asialo-GM1 | Binding Affinity Comparison | Functional Consequence of Interaction | Reference |

|---|---|---|---|---|---|

| Amyloid-Beta (Aβ) | Alzheimer's Disease | Specific binding to N-terminal region | Binds Aβ, unlike GT1b in some studies | Prevents β-sheet formation, potentially inhibiting fibrillation | nih.govnih.govresearchgate.netsemanticscholar.orghilarispublisher.com |

| Alpha-Synuclein (α-synuclein) | Parkinson's Disease | Binds to α-synuclein | Weaker binding compared to GM1 | Less effective at inhibiting fibrillation compared to GM1 | hilarispublisher.commdpi.comnih.gov |

Role in Preventing Amyloid Fibrillation in in vitro Systems

Alterations in Glycosylation and this compound Levels in Cellular Disease Models

The expression and glycosylation patterns of gangliosides, including this compound (GA1), are frequently altered in various cellular disease models, reflecting changes in the underlying cellular machinery and signaling pathways. These alterations can serve as biomarkers and provide insights into disease pathogenesis.

In models of neurodegenerative diseases, changes in GA1 levels are often linked to the primary pathology. For instance, in cellular models of Parkinson's disease using neuroblastoma cell lines like SH-SY5Y and NG108-15, a reduction in GM1 expression, which can lead to a relative increase in its precursor asialo-GM1, has been associated with an increase in α-synuclein aggregation. mdpi.com Inducing GM1 deficiency in these cells through inhibitors of ganglioside synthesis results in elevated α-synuclein aggregation, highlighting the protective role of proper ganglioside synthesis. mdpi.com

Similarly, in the context of cystic fibrosis, cellular models using human airway epithelial cells with silenced CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) exhibit significantly lower levels of GM1 ganglioside, approximately 60% less than control cells. nih.gov This decrease is accompanied by an increase in asialo-GM1, suggesting a defect in the terminal glycosylation of gangliosides. nih.gov This altered ganglioside profile is associated with impaired cell migration and signaling through β1-integrin. nih.gov

Cancer cell models also demonstrate significant alterations in ganglioside expression. For example, in breast cancer cell lines such as MCF-7 and MDA-MB-231, overexpression of the enzyme responsible for GM1 synthesis leads to increased GM1 levels. frontiersin.orgnih.gov This, in turn, can affect cell growth and the secretion of extracellular vesicles. frontiersin.org Conversely, some cancer cells exhibit increased expression of asialo-GM1, which can influence their metastatic potential.

In models of viral infections, such as those using respiratory syncytial virus (RSV), the expression of asialo-GM1 is upregulated on the surface of immune cells like natural killer (NK) cells and CD8+ T cells. medkoo.comnih.gov In a mouse model of RSV infection, the percentage of asialo-GM1-positive NK and CD8+ T cells in the lungs increases compared to healthy animals. medkoo.com This highlights the dynamic regulation of cell surface glycolipids during an immune response.

The following table summarizes key findings on the alterations of this compound and related gangliosides in various cellular disease models:

Interactive Data Table: Alterations in this compound in Cellular Disease Models

| Cellular Model | Disease Context | Observed Alteration in this compound (or related gangliosides) | Associated Findings | References |

| SH-SY5Y and NG108-15 Neuroblastoma Cells | Parkinson's Disease | Reduced GM1 expression leads to a relative increase in asialo-GM1 and increased α-synuclein aggregation. | Inhibition of ganglioside synthesis exacerbates α-synuclein pathology. | mdpi.com |

| CFTR-silenced Human Airway Epithelial Cells | Cystic Fibrosis | ~60% lower GM1 levels and increased asialo-GM1. | Defective cell migration and reduced β1-integrin signaling. | nih.gov |

| MCF-7 and MDA-MB-231 Breast Cancer Cells | Breast Cancer | Overexpression of B3GALT4 increases GM1 expression. | Affects cell proliferation and enhances secretion of extracellular vesicles. | frontiersin.orgnih.gov |

| Mouse Model of Respiratory Syncytial Virus (RSV) Infection | Viral Infection | Increased percentage of asialo-GM1-positive NK cells and CD8+ T cells in the lung. | Depletion of asialo-GM1-positive cells reduces IFN-γ levels and increases viral load. | medkoo.comnih.gov |

| Murine Neuroblastoma (Neuro2a) Cells | Neuronal Development | Asialo-GM1 oligosaccharides are not effective in promoting neurite elongation. | GM1 oligosaccharide promotes neurite formation by activating the TrkA-MAPK pathway. | nih.govunimi.it |

These studies collectively demonstrate that the cellular levels and glycosylation state of asialo-GM1 and its parent compound GM1 are dynamically regulated and significantly altered in various disease states. These changes are not merely epiphenomena but are often functionally linked to key aspects of the disease pathology, such as protein aggregation, cell signaling, and immune responses.

Research Methodologies and Analytical Techniques for Asialo Ganglioside Gm1 Studies

Detection and Quantification of Asialo Ganglioside GM1

Accurately detecting and quantifying this compound in biological samples is fundamental to understanding its expression patterns and significance. Researchers employ several powerful techniques to achieve this, ranging from antibody-based methods to advanced mass spectrometry.

Immunostaining Techniques

Immunostaining is a powerful method used to visualize the presence and location of this compound within tissues and on cell membranes. researchgate.netnih.gov This technique typically utilizes antibodies that specifically recognize the oligosaccharide portion of asialo-GM1. researchgate.net

In a common indirect immunofluorescence protocol, cells or tissue sections are first fixed to preserve their structure. researchgate.netnih.gov They are then incubated with a primary antibody, such as a rabbit polyclonal antibody (pAb) raised against the asialo-GM1 oligosaccharide. researchgate.net After washing away unbound primary antibodies, a secondary antibody conjugated to a fluorescent dye (e.g., AF488-tagged goat anti-rabbit Ab) is applied. researchgate.net This secondary antibody binds to the primary antibody, and the fluorescent tag allows for visualization under a fluorescence microscope. researchgate.net Nuclei are often counterstained with a dye like DAPI (4',6-diamidino-2-phenylindole) to provide cellular context. researchgate.net

Thin-layer chromatography (TLC) immunostaining is another valuable application. nih.govplos.org In this method, lipid extracts from samples are separated by TLC. The plate is then incubated with an anti-asialo-GM1 antibody, followed by a secondary antibody linked to an enzyme or fluorophore, allowing for the specific detection of asialo-GM1 among other separated lipids. nih.govplos.org This technique was used to identify serum IgG antibodies that react with asialo-GM1 in a patient with chronic polyneuropathy. nih.gov

Flow Cytometry for Cell Surface Expression

Flow cytometry is a high-throughput technique used to analyze the characteristics of cells in a suspension, making it ideal for quantifying the expression of surface molecules like this compound on different cell populations. nih.govnih.gov This method involves labeling cells with specific antibodies conjugated to fluorophores. nih.gov

For the analysis of asialo-GM1, cells are incubated with a fluorophore-conjugated anti-asialo-GM1 antibody. nih.govamazonaws.com The labeled cells are then passed one by one through a laser beam within a flow cytometer. The instrument detects the fluorescence emitted from each cell, providing quantitative data on the level of asialo-GM1 expression. nih.gov This allows researchers to identify and quantify the percentage of cells within a population that are positive for asialo-GM1 and the intensity of its expression on the cell surface. nih.govnih.gov

Studies have successfully used flow cytometry to demonstrate the presence of asialo-GM1 on the surface of alloimmune cytotoxic T lymphocytes (CTLs), revealing that the majority of CTL activity resides in the asialo-GM1-positive population. nih.gov It has also been instrumental in showing the magnificent expression of asialo GM1 on thymocytes and spleen T cells in the musk shrew, Suncus murinus. nih.gov

| Antibody Name | Conjugate | Reactivity | Application |

|---|---|---|---|

| Anti-Asialo GM1 Antibody | Alexa Fluor 488 | Human, Mouse, Rat, Bovine, Hamster | Flow Cytometry (FCM) biocompare.com |

| PE anti-Asialo-GM1 | Phycoerythrin (PE) | Mouse, Rat | Flow Cytometry (FCM) biocompare.com |

Mass Spectrometry-based Approaches (e.g., LC-MS/MS for Glycolipid Analysis)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed analysis of glycolipids like this compound. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for both the quantification and structural characterization of gangliosides from complex biological samples. nih.govresearchgate.net

The methodology involves first extracting lipids from the sample. nih.gov The extracted lipids are then separated using liquid chromatography, often employing hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns like a phenyl-hexyl column, which separates gangliosides based on their glycan headgroups and ceramide structures. nih.govmdpi.comufrgs.br The separated molecules are then ionized and analyzed by the mass spectrometer.

In a targeted LC-MS/MS approach, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), allowing for highly selective and sensitive quantification of known gangliosides. omicsonline.org This technique has been developed to create multiplexed methods that can profile a wide array of ganglioside and glycosphingolipid species, including asialo-GM1 (GA1), in a single run from serum samples. nih.gov This is particularly useful for studying metabolic disorders where ganglioside profiles are altered. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Phenyl-Hexyl Column | nih.govmdpi.comufrgs.br |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode | ufrgs.br |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | omicsonline.org |